N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide
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Overview
Description
(2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridyl moiety: Starting with a pyridine derivative, the methoxy group can be introduced via nucleophilic substitution.
Synthesis of the tetraazole ring: The tetraazole ring can be synthesized through a cyclization reaction involving a nitrile and an azide.
Coupling reactions: The phenyl group and the tetraazole ring can be coupled to the pyridyl moiety using palladium-catalyzed cross-coupling reactions.
Amide bond formation: The final step involves the formation of the amide bond between the pyridyl-tetraazole intermediate and the phenylalanine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxypyridine derivative, while reduction of the amide bond could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving pyridine and tetraazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of (2S)-N-(2-METHOXY-3-PYRIDYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its structural similarity to bioactive molecules make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N6O2 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2S)-N-(2-methoxypyridin-3-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H16N6O2/c1-24-16-13(8-5-9-17-16)19-15(23)14(22-11-18-20-21-22)10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3,(H,19,23)/t14-/m0/s1 |
InChI Key |
AEDWKTWKVOTQKL-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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